molecular formula C11H12O3 B13138459 2-(2-Acetyl-4-methylphenyl)acetic acid

2-(2-Acetyl-4-methylphenyl)acetic acid

Cat. No.: B13138459
M. Wt: 192.21 g/mol
InChI Key: RSJOZYWKHZRYHZ-UHFFFAOYSA-N
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Description

2-(2-Acetyl-4-methylphenyl)acetic acid is a versatile phenylacetic acid derivative valuable as a synthetic intermediate in organic and medicinal chemistry research. Its molecular structure, which incorporates both a phenylacetic acid and an acetyl functional group, makes it a potential building block for the synthesis of more complex molecules. Researchers utilize this compound in the development of novel pharmaceutical candidates, particularly as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) or other bioactive molecules that target cyclooxygenase enzymes. Its mechanism of action in research settings is typically related to the biological activity of the final compounds it helps create, such as inhibiting prostaglandin synthesis. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(2-acetyl-4-methylphenyl)acetic acid

InChI

InChI=1S/C11H12O3/c1-7-3-4-9(6-11(13)14)10(5-7)8(2)12/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

RSJOZYWKHZRYHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)O)C(=O)C

Origin of Product

United States

Preparation Methods

Process Overview:

  • Starting Material: o-Methylacetophenone (o-methylphenyl-ethyl ketone)
  • Reagent: Potassium permanganate (KMnO₄)
  • Conditions:
    • Temperature: 0°C to 40°C
    • Reaction Time: 0.5 to 24 hours
    • pH: Slightly alkaline (adjusted with alkali such as sodium hydroxide)
  • Mechanism: Oxidative cleavage of the methyl group ortho to the acetyl group, resulting in the formation of the acetic acid derivative attached to the aromatic ring.

Reaction Scheme:

o-Methylacetophenone + KMnO₄ → 2-(2-Acetyl-4-methylphenyl)acetic acid

Advantages:

  • Utilizes inexpensive, readily available reagents.
  • High yield and selectivity under optimized conditions.
  • Suitable for scale-up due to straightforward oxidation.

Friedel-Crafts Acylation Followed by Oxidation

Another classical approach involves a two-step process:

Step 1: Friedel-Crafts Acylation

  • Reactants: 4-methylphenyl chloride or 4-methylbenzoyl chloride with acetyl chloride.
  • Catalyst: Aluminum chloride (AlCl₃)
  • Outcome: Formation of 2-(4-methylphenyl)acetophenone .

Step 2: Oxidative Side-Chain Functionalization

  • The methyl group on the aromatic ring is oxidized using potassium permanganate or other strong oxidants to generate the corresponding acetic acid derivative.

Reaction Conditions:

  • Temperature: 0°C to 50°C during acylation.
  • Oxidation: Similar conditions as in method 1, with KMnO₄ at controlled temperatures.

Advantages:

  • Well-established, predictable pathway.
  • Allows precise control over substitution patterns.

Direct Oxidation of Methyl Substituted Aromatic Precursors

Patent CN104402698A describes a synthesis of similar compounds via chlorination, phase-transfer catalysis, and subsequent oxidation steps, which can be adapted for the target molecule.

Key Steps:

  • Chlorination of methyl groups on aromatic rings to form chloromethyl derivatives.
  • Conversion to carboxylic acids via oxidative cleavage or hydrolysis.
  • Use of phase-transfer catalysts to improve reaction efficiency.

Reaction Summary:

Methylated aromatic compound → Chlorination → Oxidation → this compound

Summary Table of Preparation Methods

Method Starting Material Key Reagents Main Conditions Advantages References
Oxidation of o-Methylacetophenone o-Methylacetophenone KMnO₄ 0–40°C, 0.5–24h High yield, scalable CN103922924A
Friedel-Crafts acylation + oxidation 4-methylbenzoyl chloride + acetyl chloride AlCl₃, KMnO₄ 0–50°C for acylation; oxidation as above Controlled substitution General organic synthesis literature
Chlorination + phase-transfer catalysis Methyl aromatic derivatives Chlorinating agents, phase-transfer catalysts Mild to moderate conditions Efficient for specific derivatives CN104402698A

Final Remarks

The synthesis of This compound is well-supported by established organic reactions, primarily oxidation of methyl groups attached to aromatic rings. The oxidation of o-methylacetophenone remains the most straightforward and industrially viable method, as supported by patent CN103922924A. Future research may focus on optimizing reaction conditions, catalysts, and environmentally benign oxidants to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetyl-4-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-Acetyl-4-methylphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Acetyl-4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes, which can alter their activity and function. Additionally, the aromatic ring can engage in π-π interactions with other aromatic compounds, influencing biological processes.

Comparison with Similar Compounds

Structural and Electronic Properties

2-(3-Bromo-4-methoxyphenyl)acetic Acid (C₉H₉BrO₃)
  • Substituents : Bromine (electron-withdrawing) at 3-position, methoxy (-OCH₃, electron-donating) at 4-position.
  • Key Findings :
    • Bond Angles : The C—C—C angles at substituents (118.2° for -OCH₃, 121.5° for Br) reflect electronic effects, with Br causing significant distortion due to its strong electron-withdrawing nature .
    • Hydrogen Bonding : Forms centrosymmetric dimers via O—H⋯O hydrogen bonds (R₂²(8) motif), critical for crystal packing .
  • Comparison : The acetyl group in 2-(2-Acetyl-4-methylphenyl)acetic acid is less polarizable than Br but more electron-withdrawing than -OCH₃. This may reduce steric hindrance compared to brominated analogs while maintaining strong intermolecular interactions via the carboxylic acid group.
2-(2-Chloro-4-hydroxyphenyl)acetic Acid (C₈H₇ClO₃)
  • Substituents : Chlorine (electron-withdrawing) at 2-position, hydroxyl (-OH, electron-donating) at 4-position.
  • Key Findings: Acidity: The hydroxyl group increases acidity (pKa ~2–3) compared to non-hydroxylated analogs .
2-(4-Benzoylphenyl)acetic Acid
  • Substituents : Benzoyl (-COC₆H₅) at 4-position.
  • Key Findings: Metabolism: Undergoes enzymatic cleavage to yield phenylacetic acid and phenylethanol metabolites .
  • Comparison : The acetyl group in the target compound is smaller than benzoyl, likely enhancing metabolic stability and reducing steric hindrance in synthetic pathways.

Physicochemical Properties (Table 1)

Compound Substituents Molecular Weight Melting Point (°C) Solubility pKa Applications
This compound 2-COCH₃, 4-CH₃ 206.23 (calc.) ~120–130 (est.) Moderate (DMSO) ~3.5 Drug intermediates, ligands
2-(3-Bromo-4-methoxyphenyl)acetic acid 3-Br, 4-OCH₃ 245.08 155–156 Low (H₂O) ~2.8 Natural product synthesis
2-(2-Chloro-4-hydroxyphenyl)acetic acid 2-Cl, 4-OH 186.59 180–182 High (Polar) ~2.5 Antimicrobial agents

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